molecular formula C18H15N3O3S B2799863 (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile CAS No. 1021251-82-0

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2799863
CAS RN: 1021251-82-0
M. Wt: 353.4
InChI Key: WMQDQSFMQHOJOL-ZRDIBKRKSA-N
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Description

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of acrylonitrile and possesses several unique properties that make it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis and Structural Analysis

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile and its derivatives have been explored in various synthetic pathways, demonstrating their versatile roles in chemical synthesis. For instance, the reduction of similar acrylonitriles with lithium aluminum hydride has been shown to yield amino-ene derivatives, a reaction that underscores the manipulability of acrylonitrile compounds in producing a range of chemical structures Frolov et al., 2005. Moreover, the crystal structures of certain acrylonitrile derivatives have been detailed, providing insight into their molecular configurations Shinkre et al., 2008.

Anticancer Properties

A notable area of application for these compounds is in anticancer research. Synthesis and screening for anticancer properties of acrylonitrile derivatives have shown varying degrees of activity against cancer cell lines. Certain derivatives have exhibited moderate activity and sensitivity to specific breast cancer cell lines Matiichuk et al., 2022. This suggests potential therapeutic applications in targeting cancer cells.

Photophysical and Electronic Properties

The exploration of acrylonitrile derivatives extends into materials science, where their photophysical and electronic properties have been studied for potential applications in organic electronics. For example, investigations into the optical and electrical characteristics of asymmetric acrylonitrile derivatives have highlighted their suitability as electron acceptors in organic solar cells, demonstrating the broad utility of these compounds beyond traditional chemical synthesis Kazici et al., 2016.

Design and Application in Dye-Sensitized Solar Cells

Furthermore, the rational design of organic dyes incorporating acrylonitrile groups for use in dye-sensitized solar cells has been a subject of study. These efforts aim to optimize the dyes' electrical and optical properties to enhance the efficiency of solar energy conversion, showcasing the role of acrylonitrile derivatives in renewable energy technologies Zhang et al., 2018.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-22-16-6-5-13(8-17(16)23-2)20-10-12(9-19)18-21-14(11-25-18)15-4-3-7-24-15/h3-8,10-11,20H,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQDQSFMQHOJOL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

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